molecular formula C32H38N4O12S3 B13386552 (3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

(3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid

Cat. No.: B13386552
M. Wt: 766.9 g/mol
InChI Key: FFCSPKNZHGIDQM-UHFFFAOYSA-N
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Description

The compound "(3,3-Dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid" is a structurally complex molecule derived from the β-lactam antibiotic family. Its core consists of two 4-thia-1-azabicyclo[3.2.0]heptane moieties (penam skeletons), each featuring a β-lactam ring critical for antibacterial activity . The first bicyclic unit includes a sulfone group (4λ⁶-thia, indicating a +6 oxidation state), while the second retains the traditional 4-thia configuration. These units are linked via an oxymethyl bridge, and one side chain contains a 2-amino-2-phenylacetyl group, a hallmark of ampicillin-like derivatives . The 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) acts as a counterion, likely enhancing solubility and stability .

Properties

IUPAC Name

(3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSPKNZHGIDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O12S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83105-70-8
Record name 83105-70-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthesis of the Azabicyclic Core

The core bicyclic structure, (3,3-Dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane) , is generally synthesized via a cyclization of suitable precursors such as amino acids or their derivatives. A typical route involves:

  • Condensation of a thia- and amino-containing precursor with a suitable aldehyde or ketone.
  • Intramolecular cyclization under acidic or basic conditions to form the azabicyclic ring system.
  • Oxidation steps, often using oxidizing agents like hydrogen peroxide or potassium permanganate, to introduce the trioxo groups at specific positions.

Oxidation and Functionalization

The oxidation of sulfur to form the thia- and trioxo functionalities is achieved through controlled oxidation reactions, often employing reagents such as hydrogen peroxide or peracids. These reactions are performed under mild conditions to prevent overoxidation or degradation of sensitive groups.

Introduction of the Oxymethyl Group

The oxymethyl group is introduced via nucleophilic substitution or esterification reactions:

  • Reacting the core compound with chloromethyl methyl ether or similar reagents in the presence of a base.
  • Alternatively, using formaldehyde derivatives under reductive conditions to attach the oxymethyl moiety selectively at the desired position.

Attachment of the Amino-Phenylacetyl Group

The amino-phenylacetyl group is attached through acylation:

  • Activation of the amino group using coupling agents like carbodiimides (e.g., DCC or EDC).
  • Coupling with phenylacetyl chlorides or anhydrides to form the amide linkage.
  • This step is performed under inert atmosphere to prevent side reactions.

Sulfonation with Methylbenzenesulfonic Acid

The final sulfonation step involves:

  • Reacting the compound with methylbenzenesulfonic acid under dehydrating conditions.
  • Ensuring regioselectivity to attach the sulfonic acid group at the appropriate site.
  • Purification through recrystallization or chromatography to isolate the sulfonated product.

Patent and Literature Insights

According to US Patent US10201532B2, the synthesis involves multiple steps, including:

  • Preparation of the core bicyclic structure via cyclization of suitable precursors.
  • Sequential oxidation to introduce the trioxo and thia functionalities.
  • Functionalization with oxymethyl groups and amino-phenylacetyl moieties through nucleophilic substitution and acylation.
  • Final sulfonation with methylbenzenesulfonic acid to yield the targeted compound.

Similarly, the process detailed in US20140057888A1 emphasizes the importance of controlled reaction conditions, especially during oxidation and sulfonation, to prevent decomposition and ensure high yield.

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Purpose References
Core synthesis Amino acids, aldehydes Mild acid/base catalysis Cyclization to form azabicyclic core ,
Oxidation Hydrogen peroxide, peracids Room temperature, controlled pH Introduce trioxo and thia groups ,
Oxymethyl attachment Formaldehyde derivatives Basic conditions, reflux Attach oxymethyl group
Acylation Phenylacetyl chloride Inert atmosphere, low temperature Attach amino-phenylacetyl ,
Sulfonation Methylbenzenesulfonic acid Heating, dehydrating conditions Final sulfonation ,

Notes on Reaction Optimization and Purification

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its bicyclic structure can mimic natural substrates, making it a valuable tool for probing enzyme mechanisms and developing new therapeutic agents.

Medicine

Medically, this compound shows promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls makes it a candidate for the development of new antibiotics. Additionally, its potential as an anticancer agent is being explored due to its ability to interfere with cellular processes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to bacterial enzymes, inhibiting their function and leading to cell death. For its anticancer activity, the compound interferes with DNA replication and repair processes, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several β-lactam antibiotics and derivatives (Table 1):

Table 1: Structural Comparison of Key β-Lactam Derivatives

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Dual penam bicyclic systems Oxymethyl bridge, 2-amino-2-phenylacetyl, 4-methylbenzenesulfonic acid C₃₄H₃₈N₄O₁₃S₃·C₇H₈O₃S ~1,000* Dimeric structure, sulfone group, enhanced solubility via sulfonic acid
Ampicillin () Single penam bicyclic system 2-Amino-2-phenylacetyl C₁₆H₁₉N₃O₄S 349.41 Broad-spectrum activity, susceptible to β-lactamases
Dicloxacillin () Single penam bicyclic system 3-(2,6-Dichlorophenyl)-5-methyl-oxazole-4-carbonyl C₁₉H₁₇Cl₂N₃O₅S 470.33 Penicillinase-resistant, enhanced staphylococcal coverage
Cloxacillin () Single penam bicyclic system 3-(2-Chlorophenyl)-5-methyl-isoxazole-4-carbonyl C₁₉H₁₈ClN₃O₅S 454.88 Similar to dicloxacillin, oral bioavailability
Benzhydryl ester derivative () Modified penam with ester groups Dibromo substituents, benzhydryl ester C₂₄H₂₃Br₂NO₃S 622.23 Synthetic intermediate, bromination for functionalization

*Estimated based on molecular fragments.

Key Differences and Implications

However, the increased molecular weight (~1,000 Da) could limit oral absorption, necessitating intravenous administration .

Sulfone Group: The 4λ⁶-thia (sulfone) moiety in one bicyclic unit may enhance stability against β-lactamase hydrolysis compared to non-sulfone derivatives like ampicillin .

Side Chain Diversity: The 2-amino-2-phenylacetyl group mirrors ampicillin’s side chain, suggesting activity against Gram-positive and some Gram-negative bacteria. However, the dimeric structure may alter pharmacokinetics, such as prolonged half-life or tissue penetration .

Biological Activity

The compound known as (3,3-Dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; 4-methylbenzenesulfonic acid is a complex chemical structure that belongs to the class of β-lactam antibiotics. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₆H₁₉N₃O₄S
  • Molecular Weight : 349.40 g/mol

Structural Features

The compound features a bicyclic structure with several functional groups, including:

  • A β-lactam ring , which is crucial for its antibiotic activity.
  • Multiple carbonyl groups that enhance its reactivity.
  • Sulfonic acid moieties that may influence solubility and biological interactions.

The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.

Antibacterial Spectrum

Research indicates that this compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to:

  • Inhibition of β-lactamase enzymes , which are produced by resistant bacteria.
  • Enhanced permeability across bacterial membranes due to its structural characteristics.

Pharmacokinetics

The pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed when administered parenterally.
  • Distribution : Widely distributed in body tissues, with significant concentrations in the lungs and kidneys.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine, with a half-life that supports dosing regimens conducive to effective treatment.

Clinical Trials

  • Study on Efficacy Against Resistant Strains : A clinical trial conducted on patients with infections caused by methicillin-resistant Staphylococcus aureus (MRSA) showed a significant reduction in infection rates when treated with this compound compared to standard therapies.
  • Combination Therapy Studies : Research has indicated that combining this compound with other antibiotics enhances its effectiveness against multi-drug resistant strains, particularly in severe infections.

Comparative Efficacy

A comparative study highlighted the advantages of this compound over traditional β-lactams such as amoxicillin and penicillin in treating complicated urinary tract infections (UTIs). The results demonstrated a higher success rate and fewer adverse effects.

StudyPathogenTreatmentOutcome
1MRSACompound X vs Standard TherapyReduced infection rates
2UTICompound X + Other AntibioticsHigher success rate

Side Effects

Common side effects associated with the use of this compound include:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Allergic reactions (rash, anaphylaxis in rare cases)

Toxicological Studies

Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. Long-term studies indicate no significant organ toxicity or carcinogenic potential.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For β-lactam derivatives (structural analogs of this compound), refluxing in a DMF-acetic acid mixture (1:2 v/v) at 80–90°C for 2–4 hours has been effective in achieving yields >70% . Use sodium acetate (0.02 mol) as a catalyst to stabilize intermediates. Purification via recrystallization in DMF-ethanol (1:1) improves purity. Monitor reaction progress using HPLC with a C18 column (UV detection at 254 nm) .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Solubility can be assessed via gravimetric analysis. Prepare saturated solutions in solvents (e.g., water, methanol, DMSO) at 25°C and 37°C. Filter undissolved material, evaporate the solvent, and quantify dissolved compound via UV-Vis spectroscopy (calibrated at λmax ~270 nm). Data from similar β-lactams show higher solubility in polar aprotic solvents (e.g., DMF: ~15 mg/mL) compared to water (<1 mg/mL) .

Q. What spectroscopic techniques are most reliable for structural elucidation?

  • Methodological Answer : Use a combination of:
  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6) to confirm stereochemistry (e.g., 2S,5R,6R configuration) and substituent positions .
  • FT-IR : Identify key functional groups (e.g., β-lactam C=O stretch at ~1770 cm⁻¹, sulfonic acid S=O at ~1180 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration and crystallinity .

Q. What in vitro assays are suitable for evaluating its antibacterial activity?

  • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include ampicillin as a positive control. MIC values <8 µg/mL suggest potent activity .

Advanced Research Questions

Q. How can contradictory data on antibacterial efficacy across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strain resistance profiles or assay conditions. Standardize protocols by:
  • Using identical media (e.g., Mueller-Hinton broth) and inoculum size (5 × 10⁵ CFU/mL).
  • Validating compound stability via HPLC pre- and post-assay.
  • Cross-referencing with structural analogs (e.g., ampicillin derivatives) to identify structure-activity trends .

Q. What computational strategies predict interactions between this compound and bacterial penicillin-binding proteins (PBPs)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using PBP2a (PDB ID: 1VQQ) as a target. Parameterize the compound’s force field with Gaussian09 (B3LYP/6-31G*). Key interactions:
  • Covalent binding to Ser403 via β-lactam ring opening.
  • Hydrophobic interactions with the 3,3-dimethyl and phenylacetyl groups.
    Validate predictions with MD simulations (GROMACS) over 100 ns .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Prepare solutions in buffers (pH 2–9) and incubate at 40°C for 14 days.
  • Analyze degradation via UPLC-MS (ESI+ mode). Acidic conditions (pH <3) promote β-lactam hydrolysis, while alkaline conditions (pH >8) degrade the sulfonic acid moiety. Optimal stability observed at pH 5–6 .

Q. What are the dominant degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to 0.1% H₂O₂ at 37°C for 24 hours. Identify degradation products using HRMS (Q-TOF) and 1^1H NMR. Major pathways include:
  • Oxidation of the thia-azabicyclo ring sulfur to sulfoxide.
  • Cleavage of the oxymethyl ester linkage.
    Mitigate degradation by formulating with antioxidants (e.g., 2,6-di-tert-butyl-4-methylphenol) .

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